molecular formula C20H21N B1244701 1-(4-Butylbenzyl)Isoquinoline

1-(4-Butylbenzyl)Isoquinoline

Cat. No. B1244701
M. Wt: 275.4 g/mol
InChI Key: WCAVKYHIWOXXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoquinolines : Research demonstrates various methods for synthesizing isoquinoline derivatives, which include 1-(4-Butylbenzyl)Isoquinoline. One study outlines the synthesis of 5-substituted isoquinolin-1-ones, a category that could encompass 1-(4-Butylbenzyl)Isoquinoline, through a one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides and subsequent cyclisation (Berry et al., 1997). Another relevant synthesis pathway involves the coupling of beta-keto esters and 2-halobenzylamines to form 1,2-dihydroisoquinolines, which can then be dehydrogenated to produce substituted isoquinolines (Wang et al., 2008).

Biological and Pharmacological Research

  • Phosphodiesterase Inhibition : Some isoquinoline derivatives, such as 1-(4-Butylbenzyl)Isoquinoline, have been studied for their potential as phosphodiesterase inhibitors, which are relevant in various physiological and pathological processes (Walker et al., 1983).

Environmental Applications

  • Anaerobic Biodegradation : Isoquinolines, including derivatives like 1-(4-Butylbenzyl)Isoquinoline, have been researched for their removal during the anaerobic digestion of municipal sludge, indicating their relevance in environmental and waste management applications (Parker et al., 1994).

Chemical Analysis and Methodologies

  • Mass Spectrometry Studies : The study of substituted isoquinolines using mass spectrometry, including collision-induced dissociation, provides insights into their structural and chemical properties, which are essential for understanding compounds like 1-(4-Butylbenzyl)Isoquinoline (Thevis et al., 2008).

properties

Product Name

1-(4-Butylbenzyl)Isoquinoline

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

1-[(4-butylphenyl)methyl]isoquinoline

InChI

InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3

InChI Key

WCAVKYHIWOXXMB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32

Canonical SMILES

CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32

synonyms

1-(4-butylbenzyl)isoquinoline

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dimethylformamide (1.8 ml) solution of 60% sodium hydride (16 mg, 0.40 mmol), a dimethylformamide (3.6 ml) solution of 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (100 mg, 0.38 mmol) synthesized according to the literature of Org. Synth., VI, 115(1988), and 4-n-butylbenzylchloride (70 mg, 0.38 mmol) was added dropwise under nitrogen atmosphere at −16° C., and was further stirred at room temperature for 30 minutes. Water was added, this was concentrated, and toluene and water were added to this residue. The toluene layer was washed with water, dried over potassium carbonate, and concentrated. To an ethanol (1.6 ml) solution of the residue, 50% aqueous sodium hydroxide solution (0.63 ml) was added, and this was refluxed for 2 hours. After concentration, toluene and water were added. The toluene layer was washed with water, then dried over calcium carbonate, and then concentrated. The residue was purified by silica gel column chromatography to give 18 mg of the aforementioned compound of the formula (Ia).
Quantity
1.8 mL
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reactant
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16 mg
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3.6 mL
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100 mg
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reactant
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VI
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70 mg
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Synthesis routes and methods II

Procedure details

The compound of Example B3 (1.7 g, 6.0 mmol), hydrazine monohydrate (836 mg, 17 mmol), and potassium hydroxide (769 mg, 14 mmol) were added to diethylene glycol (8.5 ml), and this mixture was stirred at 80° C. for 1 hour, at 160° C. for 3.5 hours, then at 200° C. 1 hour. The mixture was cooled to room temperature, ice water was added, and this was extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound (914 mg).
Quantity
1.7 g
Type
reactant
Reaction Step One
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836 mg
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reactant
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769 mg
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reactant
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8.5 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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